![molecular formula C10H7Cl2N3OS B2418544 3-((3,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 872629-48-6](/img/structure/B2418544.png)
3-((3,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one
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Description
3-((3,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one, also known as Dazomet, is a chemical compound that belongs to the class of triazine derivatives. It is widely used in the agricultural industry as a soil sterilant and fumigant to control soil-borne diseases and pests. Dazomet is also used in the pharmaceutical industry for its antimicrobial and antifungal properties.
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential against several bacterial strains. Notably, it shows inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis . Additionally, molecules 1, 3, and 4 exhibit inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
DNA Binding Studies
Understanding the interaction between this compound and DNA is crucial. Researchers have explored its binding mechanism with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods. Investigating how it interacts with DNA sheds light on potential therapeutic applications .
Computational Insights
Density Functional Theory (DFT) calculations (b3lyp/6-311++G (d,p)) have been employed to explore the compound’s geometry and physiochemical properties. These computational insights enhance our understanding of its behavior and guide further experimental studies .
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-7-2-1-6(3-8(7)12)5-17-10-14-9(16)4-13-15-10/h1-4H,5H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRWHJMZZQCDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NN=CC(=O)N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one |
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